Methyl 2-cyclopropyl-1H-indole-5-carboxylate
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Overview
Description
Methyl 2-cyclopropyl-1H-indole-5-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
The synthesis of methyl 2-cyclopropyl-1H-indole-5-carboxylate typically involves the esterification of indole-5-carboxylic acid. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
Methyl 2-cyclopropyl-1H-indole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring. Reagents like halogens, nitrating agents, and sulfonating agents are typically used.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Sonogashira coupling, using palladium catalysts.
Scientific Research Applications
Methyl 2-cyclopropyl-1H-indole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-cyclopropyl-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Methyl 2-cyclopropyl-1H-indole-5-carboxylate can be compared with other indole derivatives, such as:
Methyl indole-5-carboxylate: A similar compound used in the synthesis of indirubin derivatives and other biologically active molecules.
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: Another derivative used in Sonogashira cross-coupling reactions.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity against influenza A.
The uniqueness of this compound lies in its specific structural features, such as the cyclopropyl group, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C13H13NO2 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
methyl 2-cyclopropyl-1H-indole-5-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-16-13(15)9-4-5-11-10(6-9)7-12(14-11)8-2-3-8/h4-8,14H,2-3H2,1H3 |
InChI Key |
MUBSQDQGIXJVDS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC(=C2)C3CC3 |
Origin of Product |
United States |
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